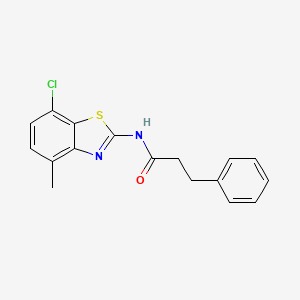

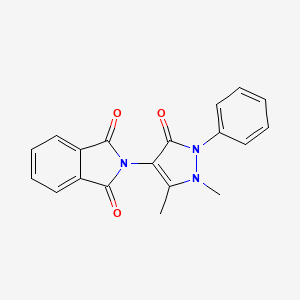

![molecular formula C17H16N4O5S B2920129 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034354-24-8](/img/structure/B2920129.png)

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazole is a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing these structures have been found to exhibit a wide range of biological activities .

Synthesis Analysis

Oxazoles can be synthesized through several methods, including the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes . Furan derivatives can be obtained from suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) in a reaction known as the Van Leusen reaction .Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen at position 3 . Furan has a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

The reactivity of oxazoles and furan derivatives can vary widely depending on their substitution patterns and the conditions of the reaction .Physical and Chemical Properties Analysis

Oxazoles are less basic than imidazoles, with a pKa of 0.8 for the conjugate acid . They are also less aromatic than thiazoles .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Sulfonamide-based heterocyclic compounds, such as the one , are synthesized with the aim of discovering new antibacterial agents. These efforts involve the creation of novel structures that possess high antibacterial activity against various bacterial strains. For instance, studies have shown the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to enhance antibacterial properties. Such research highlights the compound's role in developing potential treatments against bacterial infections by exploring its reactivity and the antibacterial efficacy of its derivatives (Azab, Youssef, & El-Bordany, 2013; Sokmen et al., 2014).

Anti-inflammatory and Analgesic Applications

The research on sulfonamide compounds also extends to their anti-inflammatory and analgesic properties. By modifying the sulfonamide structure, researchers aim to identify compounds with potent and selective inhibitory effects on enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). This has led to the identification of derivatives with potential for treating conditions like arthritis and pain, underscoring the compound's significance in developing new anti-inflammatory and analgesic medications (Penning et al., 1997).

Antioxidant Applications

The exploration of sulfonamide derivatives for antioxidant applications is another area of scientific interest. The compound and its derivatives are evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is a factor in numerous diseases. Research in this direction aims to contribute to the development of novel antioxidants that could be used to combat oxidative damage in biological systems (Sokmen et al., 2014).

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic structures, such as pyrazoles, oxazoles, and others, with potential biological activities. These synthetic endeavors are aimed at creating molecules that can serve as lead compounds for the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant activities. The strategies involve complex reactions that result in heterocyclic compounds with a sulfonamido moiety, demonstrating the versatility and significance of the compound in medicinal chemistry (Ghomashi et al., 2022).

Wirkmechanismus

Target of Action

Oxazole derivatives, a key structural component of this compound, have been associated with a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors, contributing to their diverse therapeutic potentials .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of pathways due to their broad biological activities . For instance, some oxazole derivatives have been found to exhibit prostacyclin (IP) receptor antagonistic activity , which plays an important role in inhibiting platelet aggregation and vasodilation.

Pharmacokinetics

The presence of various functional groups in the molecules of oxazole derivatives makes them promising for the construction of polynuclear heterocyclic structures , which could potentially influence their pharmacokinetic properties.

Result of Action

Given the broad biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The stability and reactivity of oxazole derivatives can be influenced by various factors, including the presence of hetero atoms or groupings .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-20-15-8-14(2-3-16(15)26-17(20)22)27(23,24)19-5-6-21-10-13(9-18-21)12-4-7-25-11-12/h2-4,7-11,19H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFOZMZXVFYAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2920047.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2920049.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

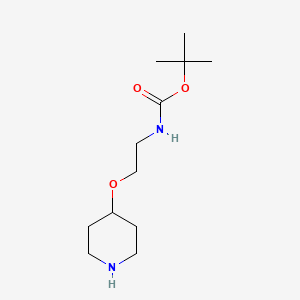

![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)

![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2920056.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)

![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)